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Executive Summary
MRT-2359 is an investigational, orally bioavailable, potent, and selective GSPT1-directed

molecular glue degrader. It is currently in clinical development for the treatment of MYC-driven

solid tumors. By inducing the proximity of the E3 ubiquitin ligase cereblon (CRBN) to the

translation termination factor GSPT1, MRT-2359 triggers the ubiquitination and subsequent

proteasomal degradation of GSPT1. This mechanism disrupts the protein translation machinery

in cancer cells that are highly dependent on MYC-driven protein synthesis, leading to anti-

tumor activity. Interim data from the ongoing Phase 1/2 clinical trial (NCT05546268) have

demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting

its continued development.

Preclinical Pharmacokinetics
Preclinical studies have established the oral bioavailability and in vivo efficacy of MRT-2359 in

various cancer models.

Absorption and Bioavailability
MRT-2359 has been optimized for oral administration and demonstrates good bioavailability in

preclinical species.[1] While specific quantitative data on parameters like Cmax, Tmax, and

AUC from these studies are not publicly available in detail, the compound's advancement into
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clinical trials underscores a favorable absorption profile. Preclinical data presented at scientific

conferences have indicated that MRT-2359 was optimized for oral bioavailability.[1]

Distribution
Detailed tissue distribution studies have not been publicly disclosed. However, the observed

anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell

lung cancer (NSCLC) and small cell lung cancer (SCLC) following oral administration suggests

that MRT-2359 achieves sufficient concentrations in tumor tissues to exert its

pharmacodynamic effect.[2]

Metabolism and Excretion
Information regarding the metabolic pathways and excretion routes of MRT-2359 is not yet

available in the public domain.

Preclinical Efficacy Studies
In vivo studies using xenograft models have demonstrated the anti-tumor activity of MRT-2359.

For instance, in immunocompromised mouse models with AR-V7-positive 22RV1 and NCI-

H660 cell line xenografts, oral administration of MRT-2359 at 10 mg/kg on a 5-days-on, 9-days-

off schedule for four weeks resulted in complete tumor regression.[3] These studies confirm

that orally administered MRT-2359 reaches the tumor site at concentrations sufficient to induce

a significant anti-cancer effect.

Clinical Pharmacokinetics
The ongoing Phase 1/2 clinical trial (NCT05546268) is evaluating the safety, tolerability,

pharmacokinetics, and pharmacodynamics of MRT-2359 in patients with selected advanced

solid tumors.[4]

Study Design and Dosing
The Phase 1 portion of the study involves dose escalation to determine the maximum tolerated

dose (MTD) and recommended Phase 2 dose (RP2D). Patients have been dosed at 0.5 mg, 1

mg, and 2 mg with dosing schedules of 5-days-on/9-days-off and 21-days-on/7-days-off.[5]

Pharmacokinetic Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.researchgate.net/publication/371452273_Abstract_ND10_Discovery_of_MRT-2359_an_orally_bioavailable_GSPT1_molecular_glue_degrader_for_MYC-driven_cancers?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://ir.monterosatx.com/news-releases/news-release-details/monte-rosa-therapeutics-presents-preclinical-data-highlighting
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.medchemexpress.com/mrt-2359.html
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05546268
https://www.biospace.com/press-releases/monte-rosa-therapeutics-provides-development-progress-update-for-ongoing-mrt-2359-phase-1-2-study-in-patients-with-myc-driven-solid-tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interim results from the clinical trial indicate that MRT-2359 has a favorable pharmacokinetic

profile.[6] However, specific quantitative PK parameters such as Cmax, Tmax, AUC, and half-

life from the human studies have not yet been publicly reported.

Pharmacodynamics
The pharmacodynamic effects of MRT-2359 have been assessed by measuring the

degradation of its target protein, GSPT1. Across all evaluated dose levels (0.5 mg, 1 mg, and 2

mg), administration of MRT-2359 resulted in an approximately 60% reduction in GSPT1 protein

expression in both peripheral blood mononuclear cells (PBMCs) and tumor tissue biopsies.[6]

This level of target engagement is consistent with the degradation levels observed in preclinical

studies that were associated with anti-tumor activity. The consistent and robust GSPT1

degradation across the tested dose range suggests a saturated pharmacodynamic response,

with 0.5 mg considered a fully active dose from a pharmacodynamic standpoint.[6]

Mechanism of Action and Signaling Pathway
MRT-2359 functions as a molecular glue, a type of small molecule that induces an interaction

between two proteins that would not normally associate.

Signaling Pathway of MRT-2359 Action
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Caption: Mechanism of action of MRT-2359 as a GSPT1-directed molecular glue degrader.

MRT-2359 binds to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), which is part of

the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7] This binding event induces a

conformational change in CRBN, creating a novel binding surface that allows for the

recruitment of the neosubstrate, GSPT1.[8] The formation of this ternary complex (CRBN-MRT-
2359-GSPT1) leads to the polyubiquitination of GSPT1 by the E3 ligase complex.

Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The

degradation of GSPT1 impairs the termination of protein translation, a process to which MYC-

driven cancer cells are particularly sensitive.[9] This disruption of protein synthesis ultimately

leads to the downregulation of MYC-oncogenic signaling and induces apoptosis in tumor cells.

[7]
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Experimental Protocols
While specific, detailed protocols for the pharmacokinetic analysis of MRT-2359 are proprietary,

the following sections describe the general methodologies employed for key experiments.

In Vivo Pharmacokinetic Studies in Preclinical Models
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and

excretion) of MRT-2359 in animal models (e.g., mice, rats).

Typical Workflow:
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Caption: General workflow for in vivo pharmacokinetic studies.

Animal Dosing: A defined dose of MRT-2359 is administered to the study animals, typically

via oral gavage to assess oral bioavailability.

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from

a suitable site (e.g., tail vein in mice).
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Plasma Preparation: Blood samples are processed by centrifugation to separate plasma.

Bioanalysis: The concentration of MRT-2359 in the plasma samples is quantified using a

validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using

pharmacokinetic software to determine key parameters such as maximum concentration

(Cmax), time to maximum concentration (Tmax), area under the concentration-time curve

(AUC), and elimination half-life (t1/2).

In Vivo GSPT1 Degradation Assessment
Objective: To measure the extent of GSPT1 protein degradation in tissues of interest (e.g.,

tumor, PBMCs) following MRT-2359 administration.

Typical Workflow:
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Caption: General workflow for assessing in vivo GSPT1 degradation.
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Treatment: Tumor-bearing animals are treated with MRT-2359 at various doses and for

specified durations.

Tissue Collection: At the end of the treatment period, tumor tissues and/or blood (for PBMC

isolation) are collected.

Protein Extraction: Tissues are lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for

subsequent analysis.

Western Blotting: Equal amounts of protein from each sample are separated by size using

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a membrane.

Immunodetection: The membrane is incubated with a primary antibody specific for GSPT1,

followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A

loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for protein

loading.

Analysis: The protein bands are visualized, and the band intensities are quantified using

densitometry. The level of GSPT1 is normalized to the loading control and compared

between treated and vehicle control groups to determine the percentage of degradation.

Summary and Future Directions
MRT-2359 is a promising, orally bioavailable GSPT1-directed molecular glue degrader with a

favorable pharmacokinetic and pharmacodynamic profile. Preclinical and early clinical data

have demonstrated its potential in treating MYC-driven solid tumors through a novel

mechanism of action. Future publications from the ongoing clinical trial are anticipated to

provide more detailed quantitative pharmacokinetic data, including Cmax, Tmax, AUC, half-life,

and information on its metabolism and excretion in humans. Further studies will also likely

focus on refining the dosing schedule and identifying patient populations most likely to benefit

from this targeted therapy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.benchchem.com/product/b10856510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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